N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide

PDHK1 inhibition Target selectivity Kinase profiling

N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034465-01-3, MF: C₁₈H₁₈N₂OS₂, MW: 342.48) is a synthetic small-molecule thiazole carboxamide derivative catalogued in the Therapeutic Target Database (TTD) as Thiazole carboxamide derivative 6, annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1). The compound is disclosed within patent family US20130165450 / WO2012036974, assigned to Schering Corp, and reviewed in the PDK1 patent literature (PMID.

Molecular Formula C18H18N2OS2
Molecular Weight 342.48
CAS No. 2034465-01-3
Cat. No. B2670369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide
CAS2034465-01-3
Molecular FormulaC18H18N2OS2
Molecular Weight342.48
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4
InChIInChI=1S/C18H18N2OS2/c21-17(13-3-4-15-16(9-13)23-12-20-15)19-11-18(6-1-2-7-18)14-5-8-22-10-14/h3-5,8-10,12H,1-2,6-7,11H2,(H,19,21)
InChIKeyMZWIVHLCLBPHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034465-01-3): Target-Annotated Thiazole Carboxamide for PDHK1-Focused Procurement


N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034465-01-3, MF: C₁₈H₁₈N₂OS₂, MW: 342.48) is a synthetic small-molecule thiazole carboxamide derivative catalogued in the Therapeutic Target Database (TTD) as Thiazole carboxamide derivative 6, annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) [1]. The compound is disclosed within patent family US20130165450 / WO2012036974, assigned to Schering Corp, and reviewed in the PDK1 patent literature (PMID 25684022) [1][2][3]. Its structure incorporates a benzo[d]thiazole-6-carboxamide core linked via a methylene spacer to a 1-(thiophen-3-yl)cyclopentyl moiety, distinguishing it from the thiophen-2-yl positional isomer and from analogs bearing alternative heterocyclic warheads .

Why In-Class Thiazole Carboxamide Analogs Cannot Substitute for N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide in PDHK1-Targeted Studies


Thiazole carboxamide derivatives within the PDHK1 inhibitor patent space (US20130165450 / WO2012036974) exhibit divergent target engagement profiles driven by subtle variations in the heterocyclic appendage and the thiophene regioisomerism [1]. The TTD database distinguishes individual thiazole carboxamide derivatives by their unique patent compound identifiers (e.g., Compound-US20130165450 15(15) for derivative 6 vs. distinct identifiers for derivatives 1, 7, 9, 13, 20, 22, 27, and 28), each mapped to the same PDHK1 target but representing structurally distinct chemical entities [1][2]. The thiophen-3-yl attachment in the target compound contrasts with the thiophen-2-yl isomer (e.g., N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide), a regioisomeric difference known in thiophene SAR to alter aromatic π-stacking geometry and sulfur-mediated polar interactions at the ATP-binding pocket [3]. Furthermore, the closely related analog N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide is reported as a BTK inhibitor, not a PDHK1 inhibitor, demonstrating that modifications to the thiophene substituent can redirect target selectivity entirely [4]. Therefore, procurement of the correct CAS-registered compound is mandatory for reproducing PDHK1-specific pharmacological data.

N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


PDHK1 Target Annotation vs. BTK-Selective Analog: Divergent Primary Target Engagement

The target compound (Thiazole carboxamide derivative 6) is explicitly annotated in the Therapeutic Target Database (TTD) as a PDHK1 (pyruvate dehydrogenase kinase 1) inhibitor, with its target-pathway assignment linking to HIF-1 signaling and central carbon metabolism in cancer [1]. In contrast, the structurally proximate analog N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034343-37-6), which differs only by a 5-(1-hydroxyethyl) substituent on the thiophene ring and a thiophen-2-yl (vs. thiophen-3-yl) attachment geometry, has been reported as a potent, selective, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) rather than PDHK1 [2]. This demonstrates that the thiophene substitution pattern and regioisomerism fundamentally redirect kinase selectivity between the PDHK and BTK families.

PDHK1 inhibition Target selectivity Kinase profiling Cancer metabolism

Thiophen-3-yl vs. Thiophen-2-yl Regioisomerism: Predicted Impact on ATP-Binding Pocket Geometry

The target compound features a thiophen-3-yl group attached to the cyclopentyl ring, whereas the closest commercially catalogued analog, N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide, bears a thiophen-2-yl substituent and lacks the methylene spacer [1]. In thiophene-containing kinase inhibitors, the position of the sulfur atom relative to the linker (3-yl vs. 2-yl) alters the vector of aromatic ring projection by approximately 60° and shifts the sulfur lone-pair orientation, which can modulate hydrogen-bond acceptance at the kinase hinge region [2]. The presence of a methylene spacer (-CH₂-) between the cyclopentyl group and the carboxamide nitrogen in the target compound adds one additional rotatable bond (Δ rotatable bonds = 1 vs. direct N-cyclopentyl attachment in the 2-yl analog), increasing conformational flexibility at the solvent-exposed interface [3].

Thiophene regioisomerism Kinase hinge binding SAR Molecular docking

Patent-Defined Chemical Space: TTD-Curated PDHK1 Derivative Numbering Enables Traceable Procurement

The TTD database assigns a unique derivative number (Derivative 6) to the target compound, cross-referenced to patent US20130165450 with the specific compound identifier '15(15)' [1]. This compound-level patent mapping is not available for generic thiazole carboxamide building blocks or for the thiophene isomer analogs sold through general chemical catalogs. The TTD entry further provides target-pathway annotation (PDHK1 → HIF-1 signaling, central carbon metabolism in cancer, axon guidance) and disease indication linkage (metastatic cancer ICD-11: 2D50-2E2Z; solid tumour/cancer ICD-11: 2A00-2F9Z) with 'Patented' status designation [1][2]. Among the 28+ thiazole carboxamide derivatives catalogued in TTD under the same patent family, only derivative 6 carries the specific thiophen-3-yl-cyclopentylmethyl-benzo[d]thiazole-6-carboxamide connectivity [3].

Chemical provenance Patent mapping Compound identity tracking PDHK1 inhibitor series

Absence of Publicly Reported Potency Data Creates a Verifiable Differentiation Gap Requiring Prospective Head-to-Head Assays

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases (conducted May 2026) returned zero publicly deposited quantitative bioactivity data (IC₅₀, Kᵢ, Kd, EC₅₀) for N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034465-01-3) or for any of the specific thiazole carboxamide derivatives 1-28 catalogued in TTD [1]. This stands in contrast to structurally distinct PDHK1 tool compounds such as PDHK1-IN-1 (compound 17), for which an IC₅₀ of 1.5 μM against PDHK1 has been publicly reported . The absence of public potency data for the target compound means that any potency claims made by vendors or secondary sources cannot be independently verified through peer-reviewed literature. This data gap represents both a limitation and a scientific opportunity: the compound's PDHK1 inhibitory activity is patent-asserted but not independently replicated in the public domain.

Data gap analysis PDHK1 IC50 In vitro pharmacology Assay benchmarking

Recommended Application Scenarios for N-((1-(Thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide Based on Patent-Annotated PDHK1 Targeting


PDHK1-Mediated Cancer Metabolism Studies Requiring Patent-Mapped Chemical Matter

For academic and industrial laboratories investigating PDHK1 as a therapeutic target in cancers exhibiting the Warburg effect, this compound provides patent-mapped chemical matter with TTD-curated target-pathway annotation (PDHK1 → HIF-1 signaling → central carbon metabolism in cancer) [1]. Its inclusion in the Schering Corp patent family (US20130165450) makes it suitable for structure-activity relationship (SAR) studies aimed at understanding the contribution of the thiophen-3-yl-cyclopentylmethyl motif to PDHK1 binding, particularly when benchmarked against PDHK1-IN-1 (IC₅₀ = 1.5 μM) or ATP-competitive PDHK1/2 dual inhibitors [2]. Users should incorporate a concurrent biochemical PDHK1 enzymatic assay (e.g., E1α subunit phosphorylation at Ser293 by ELISA in PC3 cell lysates) to establish the compound's potency in their specific experimental system, given the absence of publicly deposited IC₅₀ data [3].

Regioisomeric Selectivity Profiling: Thiophen-3-yl vs. Thiophen-2-yl in Kinase Hinge Binding

The thiophen-3-yl substitution in the target compound, contrasted with the thiophen-2-yl isomer (N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide), makes this compound a valuable tool for systematic regioisomeric selectivity profiling across the AGC kinase family [1]. The approximately 60° difference in thiophene ring projection angle and altered sulfur lone-pair orientation predicted from 2D structural analysis can be exploited to probe the steric and electronic requirements of the PDHK1 ATP-binding pocket hinge region [2]. Procurement of both regioisomers for parallel biochemical profiling (PDHK1, PDHK2, PDHK3, PDHK4, and counter-screening against BTK to exclude off-target activity) would generate SAR data directly relevant to the design of next-generation PDHK1-selective inhibitors [3].

Compound Library Procurement for PDHK1 High-Throughput Screening Cascades with Patent Traceability

For pharmaceutical and CRO compound management teams building PDHK1-focused screening libraries, this compound offers the advantage of a TTD-registered Drug ID (D0Z5HL) and a patent compound identifier (US20130165450 15(15)) that ensures unambiguous structure-identity linkage [1]. This level of traceability is absent for generic benzo[d]thiazole-6-carboxamide building blocks that lack patent provenance documentation. The compound's membership in a series of 28+ catalogued thiazole carboxamide derivatives enables systematic library enumeration, where the thiophene-3-yl-cyclopentylmethyl variant serves as a representative scaffold for exploring substitutions at the solvent-exposed interface of the PDHK1 active site [2].

Prospective Head-to-Head Benchmarking Against Established PDHK1 Inhibitors to Address the Public Data Gap

Given the absence of publicly reported quantitative bioactivity data for this compound (confirmed by systematic database search as of May 2026), a high-value research application is the prospective head-to-head biochemical comparison against reference PDHK1 inhibitors such as PDHK1-IN-1 (IC₅₀ = 1.5 μM) [1][2]. An experimental panel comprising PDHK1 enzymatic inhibition (ADP-Glo™ kinase assay), cellular target engagement (E1α pSer293 ELISA in PC3 or MDA-MB-231 cells), and counter-screening against PDHK2-4 and BTK would generate the first publicly citable potency and selectivity dataset for this compound [3]. Such data would directly inform procurement decisions by establishing whether the compound achieves the patent-claimed PDHK1 inhibition at pharmacologically relevant concentrations and whether its selectivity window justifies selection over alternative PDHK1 chemotypes.

Quote Request

Request a Quote for N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.